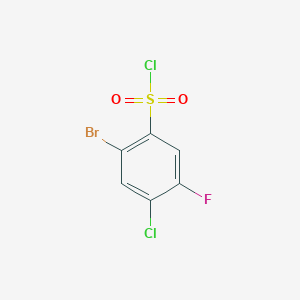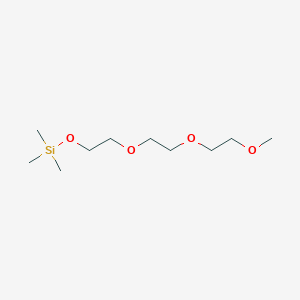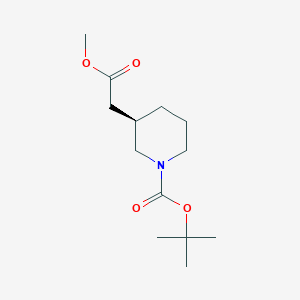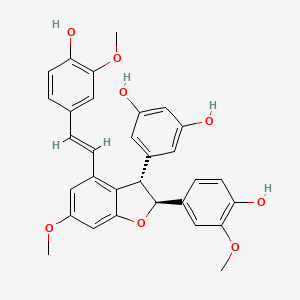
2-Bromo-4-chloro-5-fluorobenzenesulfonyl chloride
Vue d'ensemble
Description
2-Bromo-4-chloro-5-fluorobenzenesulfonyl chloride is a useful research compound. Its molecular formula is C6H2BrCl2FO2S and its molecular weight is 307.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Intermediate Compounds
2-Bromo-4-chloro-5-fluorobenzenesulfonyl chloride is utilized in the synthesis of various intermediate compounds. For example, it aids in the preparation of key intermediates like methyl 5-amino-2-chloro-4-fl~orophenylthioacetate, which are further used in the synthesis of pesticides, including herbicides like j7uthiacet-methyL (Xiao-hua Du, Sheng Chen, Mei-Ru Zheng, & Zhen-yuan Xu, 2005).
Activation of Hydroxyl Groups in Polymers
This chemical serves as an effective activating agent for the covalent attachment of biologicals to various solid supports like functionalized polystyrene microspheres, Sepharose beads, or cellulose rods. It reacts rapidly with primary or secondary hydroxyl groups to form 4-fluorobenzenesulfonate leaving groups, which are used in various therapeutic applications, such as bioselective separation of human lymphocyte subsets from blood and tumor cells from bone marrow (Y. A. Chang, A. Gee, A. Smith, & W. Lake, 1992).
In Synthesis of 1,2,4-Benzothiadiazine-1,1-Dioxides
This compound is also used in the condensation of o-halo-substituted benzenesulfonyl chlorides with 2-aminopyridines and amidines, leading to the formation of 1,2,4-benzothiadiazine-1,1-dioxides under mild, non-catalytic conditions (A. Cherepakha, V. O. Kovtunenko, A. Tolmachev, & O. Lukin, 2011).
In Photoreduction Processes
It plays a role in photoreduction processes, such as in the HCl-catalyzed photoreduction of 4-bromonitrobenzene, which forms various photoreduction products including 4-bromonitrosobenzene and 4-bromo-2-chloroaniline (G. G. Wubbels, E. J. Snyder, & E. Coughlin, 1988).
Mécanisme D'action
Target of Action
The primary target of 2-Bromo-4-chloro-5-fluorobenzenesulfonyl chloride is the aromatic ring in organic compounds . The compound acts as an electrophile, which means it seeks out electron-rich areas in other molecules to form bonds .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . This involves the electrophile (this compound) forming a sigma-bond with the aromatic ring, generating a positively charged intermediate . This intermediate then loses a proton, reforming the aromatic ring and resulting in a substituted benzene .
Biochemical Pathways
The compound’s action affects the synthesis of polysubstituted benzenes . These are complex organic molecules that play various roles in biochemistry, including serving as key components in many pharmaceuticals .
Pharmacokinetics
It’s known that the compound is moisture sensitive and hydrolyzes in water , which could impact its bioavailability.
Result of Action
The result of the compound’s action is the formation of a substituted benzene . This can serve as a building block for the synthesis of more complex organic compounds, including pharmaceuticals .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound is moisture sensitive and can hydrolyze in water . It should also be stored away from oxidizing agents and bases . Furthermore, the compound’s reactivity can be influenced by the presence of other substituents on the aromatic ring .
Propriétés
IUPAC Name |
2-bromo-4-chloro-5-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2FO2S/c7-3-1-4(8)5(10)2-6(3)13(9,11)12/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBUYKWEMDXLCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661352 | |
| Record name | 2-Bromo-4-chloro-5-fluorobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874801-47-5 | |
| Record name | 2-Bromo-4-chloro-5-fluorobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3030090.png)

![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B3030094.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B3030096.png)



![4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde](/img/structure/B3030101.png)


![6a,7,11-Trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one](/img/structure/B3030104.png)


